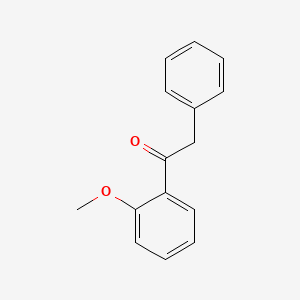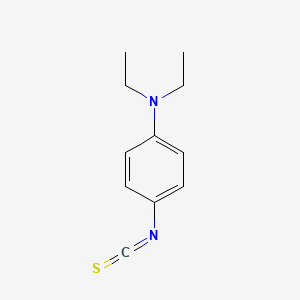
2'-Methoxy-2-phenylacetophenone
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2’-Methoxy-2-phenylacetophenone typically involves the benzoin condensation reaction. Benzaldehyde is first reacted in a hot potassium cyanide or sodium cyanide ethanol solution to form benzoin. The reaction is carried out by mixing benzaldehyde with ethanol, adjusting the pH to 7-8 with sodium hydroxide, and adding a 3% sodium cyanide solution. The mixture is then refluxed at 70-80°C for 0.5 hours. After cooling, the product is filtered and washed to remove cyanide ions, yielding benzoin. Benzoin is then condensed with methanol in the presence of hydrochloric acid to obtain benzoin methyl ether .
Industrial Production Methods
Industrial production of 2’-Methoxy-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve efficient production.
化学反応の分析
Types of Reactions
2’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of benzil or benzoic acid derivatives.
Reduction: Formation of benzoin or benzyl alcohol derivatives.
Substitution: Formation of various substituted phenylacetophenone derivatives.
科学的研究の応用
2’-Methoxy-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in the synthesis of photosensitive resins and polymers.
Biology: Employed in studies involving photochemical reactions and light-induced processes.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and printing inks due to its photoinitiating properties.
作用機序
The primary mechanism of action of 2’-Methoxy-2-phenylacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photochemical cleavage, generating free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. The efficiency of this process depends on the wavelength of light, the presence of co-initiators, and the specific monomers used .
類似化合物との比較
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: Another photoinitiator with similar applications but different photochemical properties.
Benzoin ethyl ether: Similar structure but with an ethoxy group instead of a methoxy group, leading to different reactivity and applications.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator with higher efficiency and broader application range.
Uniqueness
2’-Methoxy-2-phenylacetophenone is unique due to its specific photoinitiating properties, making it suitable for applications requiring precise control over polymerization processes. Its solubility in various organic solvents and stability under different conditions further enhances its versatility in industrial and research applications .
特性
IUPAC Name |
1-(2-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGAAXWZUZNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288417 | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33470-10-9 | |
| Record name | MLS002667768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















